2-Chloro-5-methoxypyrazine physical and chemical properties
2-Chloro-5-methoxypyrazine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-5-methoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data including its chemical identity, physical characteristics, and reactivity profile. Detailed experimental protocols for its synthesis are outlined, and logical workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Identity
2-Chloro-5-methoxypyrazine is an aromatic heterocyclic compound. The pyrazine ring, substituted with a chloro and a methoxy group, makes it a valuable building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | 2-chloro-5-methoxypyrazine |
| Synonyms | 5-Methoxy-2-chloropyrazine, 2-chloranyl-5-methoxy-pyrazine |
| CAS Number | 33332-31-9[1][2][3] |
| Molecular Formula | C₅H₅ClN₂O[1][2] |
| Canonical SMILES | COC1=CN=C(Cl)N=C1[2] |
| InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3[2] |
| InChIKey | TXEDKXSWNOQSKG-UHFFFAOYSA-N[2][4] |
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-5-methoxypyrazine are summarized below. Limited experimental data is available in the public domain for some properties.
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1][2][4] |
| Appearance | Not specified, likely a solid at room temperature | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| logP (Octanol/Water) | 1.52 | [4] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methoxy group protons (δ 3.8-4.2 ppm). |
| ¹³C NMR | Signals for five distinct carbon atoms, including those in the pyrazine ring and the methoxy group. |
| Mass Spec (EI) | A molecular ion peak (M+) at m/z 144 and a characteristic M+2 peak due to the ³⁷Cl isotope. |
| IR Spectroscopy | C-H, C=N, C=C, and C-O stretching vibrations. |
Chemical Reactivity and Synthesis
The chemical behavior of 2-Chloro-5-methoxypyrazine is dictated by the electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.
Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring's nitrogen atoms activate the ring towards nucleophilic attack, making the displacement of the chloride ion favorable with a variety of nucleophiles (e.g., amines, alkoxides, thiols).[5][6] The methoxy group, being electron-donating, can modulate the reactivity of the ring.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) pathway for 2-Chloro-5-methoxypyrazine.
Synthesis: A common synthetic route to 2-Chloro-5-methoxypyrazine likely involves the nucleophilic substitution of a dichloro-precursor. For instance, starting from 2,5-dichloropyrazine, selective methoxylation can be achieved.
Caption: Proposed synthesis workflow for 2-Chloro-5-methoxypyrazine from 2,5-Dichloropyrazine.
Experimental Protocols
While a specific, peer-reviewed protocol for 2-Chloro-5-methoxypyrazine was not found, a general procedure can be adapted from the synthesis of similar methoxypyrazines.[7]
Protocol: Synthesis of 2-Chloro-5-methoxypyrazine via Nucleophilic Substitution
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Materials:
-
2,5-Dichloropyrazine
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Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
-
-
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
-
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyrazine in anhydrous methanol.
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Carefully add one equivalent of sodium methoxide to the stirred solution. An exothermic reaction may be observed.
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Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Partition the resulting residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 2-Chloro-5-methoxypyrazine by vacuum distillation or column chromatography on silica gel.
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Safety Information
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For complete safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11][12]
References
- 1. 2-Chloro-5-methoxypyrazine - CAS:33332-31-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 33332-31-9 | 2-Chloro-5-methoxypyrazine - AiFChem [aifchem.com]
- 3. 2-Chloro-5-methoxypyrazine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 2-chloro-5-methoxypyrazine [stenutz.eu]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
